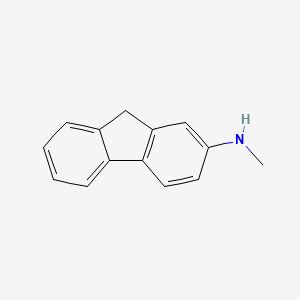

Fluoren-2-amine, N-methyl-

Description

Significance of Fluorene-Based Amine Scaffolds in Advanced Organic Synthesis

Fluorene (B118485) and its derivatives are widely recognized for their distinct physical, chemical, and photoelectric properties, which make them valuable in organic synthesis, materials chemistry, and pharmaceutical research. researchgate.net The fluorene scaffold itself possesses several reactive sites, particularly at the C2, C7, and C9 positions, allowing for straightforward functionalization to create a variety of intermediates, polymers, and macrocycles. researchgate.net The incorporation of an amine group onto the fluorene structure introduces a site of basicity and nucleophilicity, further expanding its synthetic utility. ijrpr.comlumenlearning.combyjus.com

Amines, in general, are fundamental organic compounds that serve as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ijrpr.com The nitrogen atom in an amine typically has a lone pair of electrons, which allows it to act as a base or a nucleophile. lumenlearning.combyjus.com When attached to an aromatic system like fluorene, the electronic properties of both the ring and the amine group are modified. The aromatic ring tends to decrease the basicity of the amine, while the nitrogen atom can donate electron density to the ring, enhancing its reactivity. lumenlearning.com

Fluorene-based amine scaffolds are particularly important in the development of:

Optoelectronic Materials: The combination of the fluorene core, known for its desirable photophysical properties, with arylamine derivatives, which are excellent for hole transport, has led to the creation of new organic materials for electronics. conicet.gov.arrsc.org

Novel Polymers: Fluorene-based monomers, including those with amine functionalities, are used to synthesize conjugated polymers with applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. researchgate.netacs.org

Unnatural Amino Acids: The fluorene scaffold has been used to construct novel unnatural amino acid derivatives through techniques like Pd(II)-catalyzed arylation, enriching the library of available building blocks for peptide synthesis and drug discovery. researchgate.net

The synthesis of these fluorene-based amines can be achieved through various methods, including modified Ullmann-type reactions and palladium-catalyzed cross-coupling reactions, which allow for the formation of C-N bonds between the fluorene core and amine moieties. conicet.gov.ar

Research Landscape of N-Methylfluoren-2-amine and its Derivatives

The research on N-methylfluoren-2-amine and its derivatives explores their synthesis, properties, and potential applications. The core structure features a bicyclic fluorene system with a methylated secondary amine group at the second position. vulcanchem.com This methylation enhances the electron-donating capabilities compared to the primary amine, 2-fluorenamine, which in turn influences its reactivity. vulcanchem.com

Spectroscopic analysis confirms the structure of N-methylfluoren-2-amine, with nuclear magnetic resonance (NMR) spectra showing characteristic proton signals for the methyl group and the aromatic protons. vulcanchem.com Mass spectrometry confirms its molecular weight. vulcanchem.com

Table 1: Physicochemical Properties of N-Methylfluoren-2-amine and Related Compounds

| Property | N-Methylfluoren-2-amine | N-Phenyl-9H-fluoren-2-amine | N,N-Dimethyl-9H-fluoren-2-amine |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₃N | C₁₉H₁₅N nih.gov | C₁₅H₁₅N vulcanchem.com |

| Molecular Weight ( g/mol ) | 195.26 vulcanchem.com | 257.3 nih.gov | 209.29 vulcanchem.com |

| CAS Registry Number | 63019-68-1 vulcanchem.com | 32228-97-0 nih.gov | 13261-62-6 vulcanchem.com |

Data sourced from multiple chemical databases.

The synthesis of N-methylfluoren-2-amine can be challenging to scale up industrially due to the high reactivity of the methylated amine, which is susceptible to oxidation, and the relatively high cost of fluorene precursors. vulcanchem.com

Research has extended to various derivatives to modulate the compound's properties:

N,N-Dimethylfluoren-2-amine: The addition of a second methyl group increases steric hindrance. vulcanchem.com

N-Phenylfluoren-2-amine: This derivative incorporates a larger aromatic substituent on the amine nitrogen. nih.gov

Halogenated Derivatives: Compounds like 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine are synthesized via palladium-catalyzed reactions and are investigated for their role in nonlinear optical materials.

Complex Arylamine Derivatives: More complex structures, such as N-(9,9-dimethyl-9H-fluoren-2-yl)-9,10-di(naphthalen-2-yl)-N-phenyl-anthracen-2-amine, have been designed as blue light-emitting materials for OLEDs, demonstrating excellent hole-injection and transport capabilities. rsc.org

Schiff Base Derivatives: Condensation reactions between 2-fluorenamine and aldehydes produce Schiff bases like Benzylidene 2-fluorenamine, which are studied for their unique electronic and steric properties.

Interdisciplinary Relevance in Materials Science and Chemical Technologies

The unique electronic and structural characteristics of N-methylfluoren-2-amine and its parent scaffold, fluorene, make them highly relevant in materials science and various chemical technologies. ijrpr.com The rigid and planar nature of the fluorene backbone facilitates π-π stacking, which is crucial for efficient charge transport in organic electronic devices. vulcanchem.com

Organic Light-Emitting Diodes (OLEDs): Fluorene-based materials are extensively used in OLEDs, often as blue emitters or as host materials. researchgate.netrsc.org The incorporation of amine groups, as seen in fluorenamine derivatives, can improve hole injection and transport properties, leading to more efficient and stable devices. rsc.org For instance, polymers synthesized from 2,7-dibromo-9,9-dialkylfluorene and primary amines have been shown to act as effective buffer layers in OLEDs, lowering the turn-on voltage and enhancing luminance. acs.org The methylation of the amine in N-methylfluoren-2-amine can help reduce crystallinity, leading to better homogeneity in thin films, a desirable trait for device fabrication. vulcanchem.com

Photovoltaic Cells: In the field of organic photovoltaics, fluorene-based amine compounds are explored as electron donor materials within donor-acceptor polymer systems. vulcanchem.com Their electron-donating nature can contribute to improved photon absorption. Computational studies on N-methylfluoren-2-amine suggest a bandgap suitable for harvesting visible light. vulcanchem.com

Other Chemical Technologies: Amine-based materials, in a broader context, are pivotal in emerging technologies. They are widely studied as solid sorbents for carbon capture, where the amine groups can reversibly react with CO₂. rsc.org Furthermore, amine-functionalized polymers are being developed as versatile crosslinkers in materials science, allowing for the creation of polymer networks with tailored properties such as thermal resistance and reprocessability. rsc.org While direct applications of N-methylfluoren-2-amine in these specific areas are not yet widespread, the fundamental chemistry of its fluorene and amine components suggests potential for future exploration in advanced materials development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63019-68-1 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-methyl-9H-fluoren-2-amine |

InChI |

InChI=1S/C14H13N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3 |

InChI Key |

BHCLAVVCSLBFHS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Methylfluoren 2 Amine and Its Derivatives

Classical and Contemporary Approaches for N-Methylation of Aminofluorenes

N-methylation of the primary amine group in 2-aminofluorene (B1664046) represents a direct approach to forming the target compound. This can be accomplished through direct alkylation or more controlled reductive amination strategies.

Direct alkylation of a primary amine like 2-aminofluorene with a methylating agent such as methyl iodide is a classical method for forming N-methylated products. However, this approach is often challenging to control. masterorganicchemistry.com The initial reaction yields the desired secondary amine, N-methylfluoren-2-amine. This product, however, can be further alkylated to form the tertiary amine, N,N-dimethylfluoren-2-amine, and can even proceed to form a quaternary ammonium (B1175870) salt. This lack of selectivity often leads to a mixture of products, reducing the yield of the desired mono-methylated compound and complicating the purification process. masterorganicchemistry.com

Reductive amination offers a more controlled and efficient alternative for the synthesis of N-methylfluoren-2-amine. masterorganicchemistry.comwikipedia.org This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.orgnumberanalytics.com

For the synthesis of N-methylfluoren-2-amine, this strategy can be applied in two primary ways:

Reaction of Fluorenone with Methylamine (B109427): Fluorenone, a ketone, reacts with methylamine to form an N-methylimine intermediate. This intermediate is subsequently reduced in situ to yield N-methyl-9H-fluoren-9-amine.

Reaction of 2-Aminofluorene with Formaldehyde (B43269): 2-Aminofluorene can be reacted with formaldehyde to form an imine, which is then reduced to provide N-methylfluoren-2-amine.

A key advantage of reductive amination is the use of reducing agents that are selective for the imine over the starting carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This selectivity prevents the reduction of the starting aldehyde or ketone, thus minimizing side reactions. masterorganicchemistry.com

A notable contemporary method involves the use of methanol (B129727) as both the solvent and the methylating agent over a heterogeneous nickel catalyst. rsc.orgresearchgate.net This approach has been successfully applied to the selective mono-N-methylation of various amines, including 2-aminofluorene, providing a greener and more atom-economical route. rsc.orgresearchgate.net The reaction proceeds by the catalyst facilitating the dehydrogenation of methanol to formaldehyde, which then forms an imine with the amine, followed by hydrogenation of the imine to the N-methylated product.

Table 1: Comparison of Reductive Amination Strategies

| Strategy | Carbonyl Source | Amine Source | Typical Reducing Agents | Key Features |

|---|---|---|---|---|

| From Fluorenone | 2-Fluorenone | Methylamine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Starts from the ketone precursor of the fluorene (B118485) core. |

| From 2-Aminofluorene | Formaldehyde | 2-Aminofluorene | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Methylates the pre-existing amine group. |

| Catalytic Methylation | Methanol (as precursor to formaldehyde) | 2-Aminofluorene | H₂ (from methanol) over Ni catalyst rsc.orgresearchgate.net | Uses methanol as a sustainable C1 source; heterogeneous catalysis allows for easier catalyst separation. rsc.orgresearchgate.net |

Metal-Catalyzed Coupling Reactions for Fluoren-2-amine Derivative Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds and are widely used for synthesizing aryl amines from aryl halides.

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. libretexts.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. numberanalytics.com For the synthesis of N-methylfluoren-2-amine, this would involve the reaction of a 2-halofluorene (e.g., 2-bromofluorene (B47209) or 2-chlorofluorene) with methylamine.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylamine product and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of ligand, typically a bulky, electron-rich phosphine, is critical to the success of the reaction. libretexts.org

While the Ullmann reaction is traditionally copper-catalyzed, palladium-catalyzed variations have also been developed. byjus.com These reactions often proceed under milder conditions than their copper-catalyzed counterparts.

The Ullmann condensation, or Ullmann-type reaction, is the classical method for copper-promoted C-N bond formation. wikipedia.orgorganic-chemistry.org The synthesis of N-methylfluoren-2-amine via this route would involve the reaction of a 2-halofluorene with methylamine, catalyzed by copper.

Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.org Modern advancements have led to the development of catalytic systems that operate under much milder conditions. frontiersin.org These improved methods often utilize a copper(I) salt (e.g., CuI) as the catalyst in the presence of a ligand, such as a diamine or an amino acid (e.g., L-proline), which stabilizes the copper catalyst and facilitates the reaction. researchgate.net The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. organic-chemistry.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Table 2: Comparison of Metal-Catalyzed Coupling Reactions for N-Methylfluoren-2-amine Synthesis

| Reaction | Metal Catalyst | Typical Ligands | Reaction Conditions | Scope & Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) libretexts.org | Bulky phosphines (e.g., BrettPhos, RuPhos) libretexts.org | Generally milder temperatures (80-120°C), requires inert atmosphere. libretexts.org | Broad substrate scope, high functional group tolerance, but sensitive to catalyst poisoning. libretexts.orgnumberanalytics.com |

| Ullmann Condensation | Copper (e.g., Cu powder, CuI) wikipedia.orgfrontiersin.org | Diamines, L-proline, 2-aminopyridine (B139424) 1-oxides researchgate.netorganic-chemistry.org | Traditionally high temperatures (>200°C); modern methods are milder (60-130°C). wikipedia.orgfrontiersin.org | Cost-effective metal catalyst; traditional methods have limited scope, modern methods are much improved. frontiersin.org |

Multi-Component Reactions Incorporating Fluorene and N-Methylamine Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

While a specific MCR that directly yields the simple N-methylfluoren-2-amine is not prominently documented, the principles of MCRs can be applied to synthesize more complex derivatives containing the N-methylfluoren-2-amine substructure. For example, a reaction could be designed involving a fluorene-containing starting material (like 2-aminofluorene or fluorenone), methylamine or a precursor, and one or more other components.

Research has demonstrated the utility of fluorene scaffolds in MCRs. For instance, 9-fluorenone (B1672902) has been used in five-component domino reactions to create complex heterocyclic systems. researchgate.net Similarly, isocyanide-based MCRs, such as the Ugi or Passerini reactions, have been employed with 9-isocyanofluorene to generate diverse and complex adducts. researchgate.net Another approach involves a rhodium-catalyzed three-component reaction to produce multi-substituted fluorene derivatives. researchgate.net These examples highlight the potential for incorporating a fluorene moiety and an N-methylamine group (or precursors that can be converted to them) into a single, complex molecular architecture through the efficiency of MCRs.

Oxidative Cyclization Precursors and Mechanistic Pathways for Fluorenone Formation

A key strategy for the synthesis of fluorenones, which can be precursors to fluorenylamines, involves the oxidative cyclization of substituted biphenyls. Notably, the metal-free, tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization of 2-(aminomethyl)biphenyls has emerged as a viable route.

Research has demonstrated that both primary and secondary 2-(aminomethyl)biphenyls are suitable precursors for this transformation. In a systematic investigation, N-methyl-2-(aminomethyl)biphenyl was reacted with aqueous TBHP in 1,2-dichloroethane (B1671644) at elevated temperatures to yield fluorenone. This reaction proceeds through a proposed radical mechanism. The process is initiated by the generation of radicals from TBHP, which then abstract a hydrogen atom from the aminomethyl group. The resulting radical can then undergo an intramolecular cyclization to form the fluorene skeleton, followed by oxidation to the corresponding fluorenone.

The substrate scope of this reaction has been explored, with various methoxy-substituted N-methyl-2-(aminomethyl)biphenyls undergoing successful cyclization. The yields of the resulting fluorenones are influenced by the position and number of the methoxy (B1213986) substituents on the biphenyl (B1667301) core. For instance, the cyclization of N-methyl-2-(aminomethyl)biphenyls bearing methoxy groups has been shown to produce the corresponding fluorenones in moderate yields. pku.edu.cnnih.gov

Table 1: Oxidative Cyclization of Methoxy-Substituted N-Methyl-2-(aminomethyl)biphenyls to Fluorenones pku.edu.cn

| Precursor (N-Methyl-2-(aminomethyl)biphenyl Derivative) | Fluorenone Product | Yield (%) |

| 4'-Methoxy | 2-Methoxyfluorenone | 25 |

| 3',4'-Dimethoxy | 2,3-Dimethoxyfluorenone | 31 |

| 3',5'-Dimethoxy | 2,4-Dimethoxyfluorenone | 40 |

Reaction Conditions: Precursor, aqueous TBHP, 1,2-dichloroethane, 100°C, 18 h.

The proposed mechanistic pathway for the TBHP-mediated oxidative cyclization of secondary N-methyl-2-(aminomethyl)biphenyls involves the formation of an iminium ion intermediate. This intermediate is a key electrophilic species that undergoes intramolecular cyclization onto the adjacent aromatic ring, leading to the formation of the fluorene core. Subsequent oxidation steps then furnish the final fluorenone product. This metal-free approach offers an advantage in terms of cost and environmental considerations compared to some metal-catalyzed methods. pku.edu.cn

Stereoselective Synthesis of Chiral N-Methylfluoren-2-amine Derivatives

The development of stereoselective methods to synthesize chiral fluorenylamine derivatives is crucial for applications in asymmetric catalysis and materials with specific chiroptical properties. Several strategies have been explored, including organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries.

An efficient method for constructing axially chiral fluorenylamine derivatives involves a divergent metal-free [4+2] cascade reaction. acs.org In this approach, the reaction of 1-indanylidenemalononitrile with 3-benzylidenebenzofuran-2(3H)-one can be directed by a chiral organocatalyst to produce axially chiral fluorenylamine-phenol derivatives. acs.org The choice of catalyst and reaction conditions allows for the selective formation of either spiro-dihydrofluorene-benzofuranones or the desired axially chiral fluorenylamine products. acs.org

Rhodium-catalyzed asymmetric synthesis has also been employed to create chiral fluorene derivatives. For example, a transient-axial-chirality transfer strategy has been developed using a chiral dirhodium catalyst. This method facilitates a carbene/alkyne metathesis-aromatic substitution cascade reaction to produce polycyclic 9-aryl fluorenes with high enantioselectivity. pku.edu.cn While not directly producing N-methylfluoren-2-amine, this methodology demonstrates the potential of rhodium catalysis in establishing chirality within the fluorene framework, which could be adapted for the synthesis of chiral fluorenylamines.

The use of chiral auxiliaries represents another powerful strategy for the diastereoselective synthesis of chiral amines. Ellman's chiral tert-butanesulfinamide is a well-established chiral auxiliary that can be condensed with a ketone or aldehyde to form a sulfinylimine. cas.cnosi.lv Nucleophilic addition of an organometallic reagent to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. cas.cnosi.lv Subsequent removal of the auxiliary reveals the chiral primary amine. This approach could be applied to a fluorenyl ketone to generate a chiral fluorenylamine, which could then be N-methylated.

Table 2: Strategies for Stereoselective Synthesis of Chiral Fluorenylamine Derivatives

| Method | Catalyst/Auxiliary | Key Transformation | Product Type |

| Organocatalysis | Chiral Thiourea or Squaramide | [4+2] Cascade Reaction | Axially Chiral Fluorenylamine-Phenol Derivatives acs.org |

| Rhodium Catalysis | Chiral Dirhodium Complex | Carbene/Alkyne Metathesis-Aromatic Substitution | Chiral 9-Arylfluorenes pku.edu.cn |

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective Nucleophilic Addition | Chiral Primary Amines cas.cnosi.lv |

Reactivity and Reaction Mechanisms of N Methylfluoren 2 Amine Systems

Electrophilic Aromatic Substitution on the Fluorene (B118485) Core

The fluorene core of N-methylfluoren-2-amine is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The reactivity and regioselectivity of these substitutions are profoundly influenced by the electronic properties of the N-methylamino group and the fluorene ring system itself.

The N-methylamino group (-NHCH₃) is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This increases the electron density of the fluorene core, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. This activation is a common feature of arylamines. google.com The N-methylamino group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. google.com

In the context of N-methylfluoren-2-amine, the positions of electrophilic attack are primarily dictated by the directing effect of the N-methylamino group. The most activated positions on the fluorene ring are C1, C3, and C7. The substitution pattern is a result of the interplay between the electronic activation provided by the N-methylamino group and the inherent reactivity of the different positions on the fluorene nucleus.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.gov For instance, nitration of N-substituted-2-aminofluorenes can lead to the introduction of a nitro group onto the aromatic core. rsc.org Similarly, Friedel-Crafts acylation, which introduces an acyl group, typically proceeds with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.com However, the strong activating nature of the amino group can sometimes lead to polysubstitution, and the basicity of the nitrogen can cause complications with Lewis acids. masterorganicchemistry.com To control the reactivity and avoid side reactions, the amino group can be protected, for example, by converting it into an amide. masterorganicchemistry.com

Nucleophilic Reactions Involving the Amine Functionality

The amine functionality in N-methylfluoren-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. libretexts.org This allows it to participate in a variety of nucleophilic reactions, most notably alkylation and acylation.

N-Alkylation: N-methylfluoren-2-amine can react with alkyl halides in a nucleophilic substitution reaction (SN2) to form more substituted amines. ucalgary.ca For example, reaction with an alkyl halide (R-X) would yield a tertiary amine. This process, however, can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to the potential for over-alkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com The use of excess amine can help to favor monoalkylation. libretexts.org

N-Acylation: N-methylfluoren-2-amine readily reacts with acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form N-substituted amides. chemguide.co.uklibretexts.org This reaction is generally high-yielding and proceeds under mild conditions. libretexts.org A base is often added to neutralize the hydrogen chloride byproduct formed during the reaction with acyl chlorides. chemguide.co.uk The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, thus preventing further acylation. libretexts.org

The general mechanism for the acylation of an amine with an acyl chloride involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide. chemguide.co.uksavemyexams.com

Oxidative and Reductive Transformations of the Aminofluorene Framework

The N-methylfluoren-2-amine framework can undergo both oxidative and reductive transformations, targeting either the amine functionality, the fluorene core, or other substituents.

Oxidation: The tertiary amine-like nitrogen in N-methylfluoren-2-amine can be oxidized. Common oxidizing agents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids can convert tertiary amines to their corresponding N-oxides. nih.govlibretexts.org For instance, the oxidation of N-hydroxy-N-acetyl-2-aminofluorene, a related compound, can be catalyzed by horseradish peroxidase in the presence of hydrogen peroxide. nih.gov Electrochemical methods can also be employed for the oxidation of aromatic amines. nih.govmarquette.edu The electrochemical oxidation of substituted indoles, for example, can lead to the formation of 2-oxindoles. rsc.org

Reduction: Reductive transformations are particularly important for the synthesis of N-methylfluoren-2-amine from its nitro precursor, N-methyl-2-nitrofluorene. The reduction of a nitro group to an amine is a common and well-established reaction in organic synthesis. masterorganicchemistry.comlibretexts.org A variety of reducing agents can be employed for this purpose, including:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

Other reducing agents like sodium hydrosulfite or tin(II) chloride. wikipedia.org

The choice of reducing agent can be critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups that may be present on the fluorene ring. thieme-connect.de

Mechanistic Studies of Functionalization Reactions (e.g., Radical Pathways)

The functionalization of N-methylfluoren-2-amine can proceed through various mechanistic pathways, including those involving radical intermediates. While detailed mechanistic studies specifically on N-methylfluoren-2-amine are not extensively documented in the provided search results, general principles of amine and aromatic compound reactivity can be applied.

Computational chemistry offers a powerful tool for elucidating reaction mechanisms, allowing for the investigation of transition states and reaction intermediates that may be difficult to observe experimentally. nih.govsmu.edu Such studies can provide insights into the energetics of different reaction pathways and help to rationalize observed product distributions. For example, computational studies have been used to investigate the mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.org

Radical reactions represent an important class of transformations in organic chemistry. For amines, radical intermediates can be generated, for example, through single-electron transfer (SET) processes. These α-amino radicals can then participate in a variety of coupling reactions. The presence of a phenyl substituent on the aniline (B41778) moiety has been shown to be critical for the reactivity in some reductive coupling reactions of related imine systems under photoredox conditions.

In the context of functionalizing the fluorene core, radical arylation could be a potential pathway. While specific examples for N-methylfluoren-2-amine are not provided, the general principles of radical aromatic substitution would apply.

Acid-Base Chemistry and Protonation Equilibria in Diverse Media

The N-methylamino group in N-methylfluoren-2-amine imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton, making it a Brønsted-Lowry base. chemguide.co.uk The basicity of amines is a key factor influencing their reactivity and solubility.

The strength of an amine as a base is typically quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. For comparison, the pKa of the conjugate acid of 2-aminofluorene (B1664046) is approximately 4.21-4.64. scribd.comaatbio.comorganicchemistrydata.orgkyoto-u.ac.jplookchem.com The N-methyl group in N-methylfluoren-2-amine is an electron-donating group, which generally increases the basicity of the amine compared to its primary amine counterpart, 2-aminofluorene. Therefore, the pKa of the conjugate acid of N-methylfluoren-2-amine is expected to be slightly higher than that of 2-aminofluorene.

The protonation equilibrium of N-methylfluoren-2-amine is dependent on the solvent and the acidity of the medium. In an acidic solution, the amine will exist predominantly in its protonated form, as a fluorenylammonium salt. This protonation significantly alters the electronic properties of the molecule, as the positively charged nitrogen becomes a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack.

The solubility of N-methylfluoren-2-amine is also affected by its acid-base properties. While the neutral amine is generally soluble in organic solvents, its protonated salt form exhibits increased solubility in polar solvents, including water.

The following table provides pKa values for 2-aminofluorene, which serves as a reference for the basicity of N-methylfluoren-2-amine.

Table 1: pKa Values for 2-Aminofluorene

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| 2-Aminofluorene | 4.21 | scribd.comorganicchemistrydata.orgkyoto-u.ac.jp |

| 2-Aminofluorene | 4.64 | aatbio.com |

| 2-Aminofluorene | 4.34 (Predicted) | lookchem.com |

Advanced Spectroscopic and Structural Characterization of N Methylfluoren 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For N-methylfluoren-2-amine, NMR provides unambiguous evidence of its chemical structure and can offer insights into its dynamic behavior.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of N-methylfluoren-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum of N-methylfluoren-2-amine is expected to show distinct signals for the aromatic protons, the methylene protons of the fluorene (B118485) ring, the N-H proton, and the N-methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings. The aromatic region will display a complex pattern of signals due to the protons on the fluorene backbone. The introduction of the N-methyl group is expected to cause a downfield shift for the protons on the same aromatic ring due to its electron-donating nature. The N-methyl protons would appear as a singlet, and the methylene protons at the C9 position of the fluorene ring would also typically be a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about all the unique carbon atoms in the molecule. The spectrum of N-methylfluoren-2-amine will show signals for the aromatic carbons, the methylene carbon (C9), and the N-methyl carbon. The chemical shift of the carbon attached to the nitrogen (C2) will be significantly affected by the nitrogen atom. The N-methyl carbon will have a characteristic chemical shift in the aliphatic region of the spectrum.

To provide a comparative baseline, the reported ¹H and ¹³C NMR spectral data for the parent compound, 2-aminofluorene (B1664046), are presented below nih.govchemicalbook.com. The N-methylation would lead to the appearance of a signal for the methyl group and shifts in the signals of the nearby aromatic protons and carbons.

| ¹H NMR Data for 2-Aminofluorene |

| Assignment |

| Aromatic H |

| Methylene H (C9) |

| Amine H (NH₂) |

| ¹³C NMR Data for 2-Aminofluorene |

| Assignment |

| Aromatic C |

| Methylene C (C9) |

Two-Dimensional (2D) NMR Techniques: To unequivocally assign all proton and carbon signals and to determine the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in the solid state. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties.

For N-methylfluoren-2-amine, ssNMR could be used to:

Identify and characterize different polymorphic forms by observing differences in the ¹³C chemical shifts, which are highly sensitive to the local electronic environment and intermolecular interactions.

Probe the molecular packing and intermolecular interactions in the crystal lattice.

Study the molecular dynamics in the solid state, such as the rotation of the methyl group.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the molecular structure of a compound based on its characteristic molecular vibrations.

The FT-IR and Raman spectra of N-methylfluoren-2-amine will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. The key functional groups and their expected vibrational frequencies are:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (methyl & methylene) | 2850 - 3000 | FT-IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | FT-IR, Raman |

| N-H Bend | 1550 - 1650 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-H Bend | 650 - 1000 | FT-IR |

The IR spectrum of the parent compound, 2-aminofluorene, shows characteristic N-H stretching bands for the primary amine nist.gov. In N-methylfluoren-2-amine, a secondary amine, a single N-H stretching band is expected. The C-H stretching and bending vibrations of the newly introduced methyl group would also be present.

The fluorene ring system is largely planar, but the N-methylamino substituent can adopt different conformations relative to the ring. These different spatial arrangements, or conformers, may have slightly different energies and can potentially be distinguished by vibrational spectroscopy. Subtle shifts in the vibrational frequencies of the N-H, C-N, and aromatic C-H bonds may occur depending on the conformation. Computational studies, in conjunction with experimental FT-IR and Raman data, can help to identify the most stable conformers and their characteristic vibrational signatures.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are sensitive to the extent of conjugation and the electronic nature of substituents.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of N-methylfluoren-2-amine is expected to show strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated fluorene system. The parent 2-aminofluorene exhibits absorption maxima around 287 nm and 315 nm nih.gov. The N-methyl group, being an electron-donating group, is expected to cause a slight red-shift (bathochromic shift) in these absorption bands due to the extension of conjugation through the nitrogen lone pair.

Determination of Electronic Transitions and Optical Gaps

The electronic properties of fluoren-2-amine derivatives are characterized by UV-visible absorption spectroscopy, which provides information on the electronic transitions between molecular orbitals. The absorption spectra of these compounds typically feature intense low-energy (LE) bands and less intense high-energy (HE) bands.

For a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, the LE bands, corresponding to intramolecular charge transfer (ICT) transitions, are observed in the range of 428–502 nm. nih.gov The HE bands, associated with π-π* transitions within the fluorene moiety, appear between 288–356 nm. nih.gov The parent compound, 2-aminofluorene, exhibits maximum absorption wavelengths (λmax) in alcohol at 287.5 nm and 315 nm nih.gov. The specific wavelengths of these transitions are influenced by the solvent polarity, a phenomenon known as solvatochromism. Studies on aminofluorene-thiophene derivatives show a dual solvatochromic behavior, with bathochromic (red) shifts in polar solvents and hypsochromic (blue) shifts in nonpolar solvents, indicating significant charge reorganization upon electronic excitation rajpub.com.

The optical gap (Eg), a measure of the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be estimated from the onset of the lowest energy absorption band. For derivatives of 9,9-dimethyl-9H-fluoren-2-amine, electrochemical studies, which correlate with optical data, show that the first oxidation potential, attributed to the loss of an electron from the amine subunit, falls in the range of 0.74–0.91 V nih.gov. These values are critical for understanding the electronic structure and potential applications in optoelectronic materials.

Table 1: Electronic Absorption Data for Fluoren-2-amine Derivatives

| Compound/Derivative Class | Solvent | High-Energy λmax (nm) | Low-Energy λmax (nm) | Reference |

|---|---|---|---|---|

| 9,9-dimethyl-9H-fluoren-2-amine Chromophores | Dichloromethane | 288–356 | 428–502 | nih.gov |

Quantum Yield and Luminescence Lifetime Analysis

Photoluminescence quantum yield (PLQY or Φ) and luminescence lifetime (τ) are fundamental parameters that describe the efficiency and dynamics of the emission process of a fluorescent molecule. The PLQY is defined as the ratio of photons emitted to photons absorbed, providing a measure of the emission process's efficiency horiba.com. The lifetime is the average time the molecule spends in the excited state before returning to the ground state dntb.gov.ua.

For fluoren-2-amine derivatives, these properties are highly sensitive to the molecular structure and the local environment. For instance, in a study of a fluorine-tagged aminofluorene derivative (FAF) incorporated into DNA duplexes, the formation of the adduct led to a consistent decrease in fluorescence quantum yield compared to unmodified DNA, suggesting enhanced stacking of the fluorophore within the DNA helix nih.gov.

Table 2: Example Photophysical Data for a Fluorescent Pyrazoloquinoline Derivative (P1)

| Solvent | Dielectric Constant (εs) | Quantum Yield (Φfl) | Fluorescence Lifetime (τfl) (ns) | Reference |

|---|---|---|---|---|

| Cyclohexane | 2.0 | 0.42 | 3.01 | researchgate.net |

| Dioxane | 2.2 | 0.38 | 2.82 | researchgate.net |

| Diethyl ether | 4.3 | 0.32 | 2.50 | researchgate.net |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For N-methylfluoren-2-amine (C₁₄H₁₃N), the theoretical exact mass can be calculated with high precision.

The molecular formula leads to a calculated monoisotopic mass of 195.10480 Da. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 195.11207. The high accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. The parent compound, 2-aminofluorene (C₁₃H₁₁N), has a computed exact mass of 181.08915 Da nih.gov, while the N,N-dimethyl derivative (C₁₅H₁₅N) has a molecular weight of 209.2863 g/mol nist.gov.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions nih.gov. For N-methylfluoren-2-amine, the fragmentation pattern can be predicted based on the general behavior of aromatic amines and N-methylated compounds libretexts.orgmiamioh.edu.

Upon ionization, the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) would be selected as the precursor ion. For aliphatic amines, the dominant fragmentation pathway is typically α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom libretexts.org. In the case of N-methylfluoren-2-amine, this would involve the loss of a hydrogen radical from the methyl group to form a stable iminium ion.

Common fragmentation pathways for aromatic amines include the loss of HCN. For N-methylbenzylamine, a related structure, the base peak results from the C-C cleavage adjacent to the C-N bond libretexts.org. For N-methylfluoren-2-amine, the key fragmentation pathways would likely involve:

Loss of a hydrogen radical (-•H): From the N-methyl group, leading to an [M-1]⁺ ion.

Loss of a methyl radical (-•CH₃): Resulting in an [M-15]⁺ ion.

Loss of HCN (-27 Da): A characteristic fragmentation for aromatic amines.

Cleavage of the fluorene ring system: Leading to smaller aromatic fragments.

Analyzing the specific m/z values of these product ions allows for the detailed structural elucidation of the molecule and its derivatives researchgate.net.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction

While a crystal structure for N-methylfluoren-2-amine itself has not been reported, data from the parent compound, 2-aminofluorene, and other fluorene derivatives provide valuable insights into the expected geometry nih.govnih.gov. The fluorene ring system is known to be substantially planar nih.govmdpi.com. For example, in 9,9-dimethyl-9H-fluorene, the two benzene rings of the fluorene moiety are inclined at an angle of 5.8(2)° to each other due to packing effects mdpi.com.

The crystal packing is governed by intermolecular interactions such as hydrogen bonding, C-H⋯π interactions, and π-π stacking. In the crystal structure of 2-aminofluorene, hydrogen bonding involving the amine group would be a dominant feature. For N-methylfluoren-2-amine, the secondary amine (N-H) group can act as a hydrogen bond donor, influencing the supramolecular assembly. In derivatives lacking N-H bonds, C-H⋯N and C-H⋯π interactions become significant in stabilizing the crystal structure, often leading to the formation of complex networks like helical supramolecular strands mdpi.com. The analysis of these interactions is crucial for understanding the material's bulk properties and for crystal engineering.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Fluoren-2-amine, N-methyl- |

| N-methyl-9H-fluoren-2-amine |

| 2-Aminofluorene |

| 9,9-dimethyl-9H-fluoren-2-amine |

| (E)-9,9-diethyl-N-hexyl-N-phenyl-7-(2-(thiofen-2-yl)vinyl)-9H-fluoren-2-amine |

| N-(2′-deoxyguanosin-8-yl)-7-fluoro-2-aminofluorene (FAF) |

| bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine |

| N,N-dimethylfluoren-2-amine |

| N-methylbenzylamine |

Polymorphic Forms and Supramolecular Interactions

Extensive searches of scientific literature and crystallographic databases did not yield specific information regarding the polymorphic forms or detailed supramolecular interactions of N-methylfluoren-2-amine. The existence of polymorphs, which are different crystalline forms of the same compound, is a critical aspect in materials science and pharmaceuticals as it can significantly influence the physical properties of a substance. However, no studies dedicated to the isolation and characterization of different crystalline forms of N-methylfluoren-2-amine have been publicly reported.

Similarly, while supramolecular interactions such as hydrogen bonding and π-π stacking are fundamental to the crystal engineering of organic molecules, a detailed analysis of these interactions in the solid state of N-methylfluoren-2-amine is not available.

For related fluorenylamine derivatives, some structural information is available. For instance, the crystal structure of 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine has been determined, and its crystal packing is stabilized by weak intermolecular C—H⋯π interactions. researchgate.net However, the significant structural differences between this molecule and N-methylfluoren-2-amine mean that these findings cannot be directly extrapolated.

The study of polymorphism and supramolecular chemistry relies heavily on experimental techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and various spectroscopic methods. Without such experimental data for N-methylfluoren-2-amine, a detailed and scientifically accurate discussion on its specific polymorphic forms and supramolecular assembly is not possible at this time. Further research would be required to elucidate the solid-state chemistry of this compound.

Computational and Theoretical Studies of N Methylfluoren 2 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.comnih.govmdpi.com It is a popular method for calculating the ground-state properties of molecules.

Molecular Geometries and Energetics

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves finding the geometry that corresponds to the lowest energy state. From these calculations, key energetic data such as the total energy of the molecule can be obtained. For N-methylfluoren-2-amine, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable conformation.

Charge Distribution and Electrostatic Potentials

DFT can also be used to model the distribution of electrons within a molecule. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. researchgate.netresearchgate.net These maps are valuable for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com

Interactive Data Table: Hypothetical DFT Parameters for N-Methylfluoren-2-amine (Note: The following data is hypothetical and for illustrative purposes only, as specific research findings for this compound are not available.)

| Parameter | Hypothetical Value | Description |

|---|---|---|

| EHOMO | -5.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 3.4 eV | Energy difference, indicating chemical reactivity. |

Time-Dependent DFT (TD-DFT) for Optical Properties and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states. aps.orgarxiv.orgcore.ac.ukresearchgate.net This makes it a valuable tool for predicting and understanding how molecules interact with light.

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. arxiv.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths at which a molecule will absorb light can be determined. Similarly, TD-DFT can be used to predict the emission spectra (fluorescence and phosphorescence) by modeling the transitions from an excited state back to the ground state.

Analysis of Transition Dipole Moments and Hyperpolarizabilities

The intensity of a spectral transition is related to the transition dipole moment, which can also be calculated using TD-DFT. This provides insight into which electronic transitions are "allowed" and will result in strong absorption peaks. Furthermore, TD-DFT can be used to calculate nonlinear optical (NLO) properties, such as hyperpolarizabilities, which describe how a molecule's optical properties change in the presence of a strong electric field, like that from a laser.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior. ulisboa.pt For N-methylfluoren-2-amine, an MD simulation could reveal how the methyl group and the amine proton move and rotate, and how the fluorene (B118485) backbone flexes and vibrates at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents, in a dynamic environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational tool in modern chemistry, enabling the prediction of physicochemical properties of molecules based on their structural features. For N-Methylfluoren-2-amine and its derivatives, QSPR models can provide valuable insights into properties such as solubility, boiling point, and electronic characteristics without the need for extensive experimental work. These models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

Molecular descriptors, which are numerical representations of a molecule's chemical information, are at the heart of QSPR modeling. For a molecule like N-Methylfluoren-2-amine, these descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: Obtained from quantum mechanical calculations, these descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ekb.eg

A typical workflow for developing a QSPR model for N-Methylfluoren-2-amine would involve:

Data Set Preparation: A diverse set of fluorene derivatives with known experimental property values would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset using computational chemistry software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the predictive model.

Model Validation: The robustness and predictive power of the developed QSPR model are rigorously tested using internal and external validation techniques.

While specific QSPR studies on N-Methylfluoren-2-amine are not extensively documented in publicly available literature, the principles can be illustrated with a hypothetical model for predicting a property like the HOMO-LUMO gap, which is crucial for understanding the electronic properties and reactivity of the molecule.

Hypothetical QSPR Model for HOMO-LUMO Gap Prediction

| Descriptor | Description | Coefficient |

| Topological | ||

| Wiener Index | Sum of distances between all pairs of atoms | -0.015 |

| Geometrical | ||

| Molecular Surface Area | The total surface area of the molecule | 0.023 |

| Quantum-Chemical | ||

| Dipole Moment | Measure of the net molecular polarity | -0.112 |

This table is for illustrative purposes to demonstrate the concept of a QSPR model and does not represent real experimental data.

Such models are invaluable in the rational design of new fluorene derivatives with tailored properties for applications in materials science and medicinal chemistry. mdpi.com

Reaction Pathway Analysis and Transition State Modeling

Understanding the reaction mechanisms involving N-Methylfluoren-2-amine at a molecular level is crucial for controlling reaction outcomes and designing efficient synthetic routes. Reaction pathway analysis and transition state modeling are computational techniques that provide deep insights into the energetics and geometries of reacting species along a reaction coordinate.

Fluoren-2-amine + Methanol (B129727) → N-Methylfluoren-2-amine + Water

Computational modeling of this reaction typically employs Density Functional Theory (DFT) calculations to map out the potential energy surface (PES). whiterose.ac.uk The process involves several key steps that can be computationally investigated:

Alcohol Dehydrogenation: The catalyst, often a transition metal complex, facilitates the dehydrogenation of methanol to formaldehyde (B43269).

Imine Formation: Fluoren-2-amine undergoes condensation with the in-situ generated formaldehyde to form a Schiff base (imine).

Imine Reduction: The catalyst, which had accepted the hydrogen atoms from the alcohol, then transfers them to the imine, resulting in the formation of N-Methylfluoren-2-amine.

Transition State Modeling

A critical aspect of reaction pathway analysis is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. ucsb.edu Locating the TS is computationally demanding but essential for calculating the activation energy of the reaction, which determines the reaction rate.

Computational methods for finding transition states include:

Synchronous Transit-Guided Quasi-Newton (STQN) methods: These methods search for a transition state between given reactant and product structures. ucsb.edu

Nudged Elastic Band (NEB) method: This approach is used to find the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state.

Potential Energy Surface (PES) Scans: By systematically changing a specific geometric parameter (e.g., a bond length or angle) and optimizing the remaining degrees of freedom, a profile of the reaction pathway can be generated, and the transition state can be located at the maximum energy point. scm.com

Once a transition state geometry is located, a frequency calculation is performed to confirm its nature. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. youtube.com

Illustrative Energy Profile for N-alkylation of Fluoren-2-amine

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Fluoren-2-amine + Methanol) | 0.0 | - |

| Transition State 1 (Alcohol Dehydrogenation) | +25.3 | C-H bond elongation in methanol |

| Intermediate (Imine + Catalyst-H2) | +5.7 | C=N bond formed |

| Transition State 2 (Imine Reduction) | +15.8 | H transfer from catalyst to imine carbon |

| Products (N-Methylfluoren-2-amine + Water) | -10.2 | N-CH3 bond formed |

This table presents hypothetical data to illustrate the energetic landscape of the reaction and does not represent actual calculated values.

The insights gained from such computational studies are instrumental in optimizing reaction conditions, selecting appropriate catalysts, and predicting the feasibility of synthetic routes involving N-Methylfluoren-2-amine and related compounds.

Applications of N Methylfluoren 2 Amine Derivatives in Advanced Materials and Chemical Technologies

Building Blocks for Complex Organic Molecules and Dyes

The N-methylfluoren-2-amine scaffold serves as a valuable building block in organic synthesis, providing a rigid and planar fluorene (B118485) core that can be readily functionalized to construct more complex molecular architectures and novel dye molecules. The presence of the secondary amine allows for a variety of chemical transformations, including N-alkylation, N-arylation, and reactions to form amides or other nitrogen-containing functional groups. These modifications can be used to tune the solubility, electronic properties, and self-assembly behavior of the resulting molecules.

Furthermore, the fluorene ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups at various positions. This multi-faceted reactivity enables chemists to design and synthesize a wide array of derivatives with tailored properties for specific applications. For instance, the incorporation of electron-donating or electron-withdrawing groups onto the fluorene backbone can significantly alter the intramolecular charge transfer characteristics, leading to the development of new dyes with specific absorption and emission profiles. The inherent fluorescence of the fluorene moiety also makes it an attractive core for the synthesis of fluorescent dyes.

Components in Fluorescent Probes and Chemical Sensing Applications

The inherent fluorescence of the fluorene core makes N-methylfluoren-2-amine derivatives promising candidates for the development of fluorescent probes and chemical sensors. The fluorescence properties of these molecules can be highly sensitive to their local environment, including polarity, viscosity, and the presence of specific analytes. This sensitivity forms the basis for their application in chemical sensing.

The design of fluorescent probes based on N-methylfluoren-2-amine often involves the strategic incorporation of a receptor unit that can selectively interact with the target analyte. This interaction can lead to a variety of fluorescence responses, such as quenching, enhancement, or a shift in the emission wavelength (ratiometric sensing). The N-methylamino group can act as a binding site or be modified to introduce more specific receptors. For example, derivatives can be designed to detect metal ions, anions, or biologically relevant molecules through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The high quantum yields and photostability often associated with fluorene derivatives are advantageous for developing robust and sensitive fluorescent sensors.

Organic Optoelectronic Materials

The excellent charge-transporting properties and high photoluminescence efficiency of fluorene-based compounds have positioned them as key materials in the field of organic optoelectronics. Derivatives of N-methylfluoren-2-amine are being explored for their potential in various devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Hole-Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, hole-transport layers are crucial for facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking the passage of electrons. Arylamine derivatives, including those based on the fluorene scaffold, are widely recognized for their excellent hole-transporting capabilities. The N-methylfluoren-2-amine moiety can serve as a core or a substituent in the design of novel hole-transporting materials (HTMs).

The key properties for an effective HTM include a high hole mobility, appropriate highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode (typically indium tin oxide, ITO), and good thermal and morphological stability to ensure long device lifetimes. The rigid and planar structure of the fluorene core contributes to good intermolecular π-π stacking, which can facilitate charge transport. The nitrogen atom of the amine group provides a lone pair of electrons that can be easily oxidized, contributing to the hole-transporting nature of the material. By modifying the substituents on the fluorene ring or the nitrogen atom, the HOMO level and other properties can be fine-tuned to optimize device performance.

Active Layer Components in Organic Photovoltaics (OPVs) and Organic Solar Cells

In organic solar cells, the active layer is responsible for absorbing light and generating charge carriers. This layer typically consists of a blend of an electron donor and an electron acceptor material. Fluorene-based polymers and small molecules have been extensively investigated as donor materials in OPVs due to their strong absorption in the visible spectrum and good hole-transporting properties.

Nonlinear Optical (NLO) Chromophores for Advanced Photonics

Nonlinear optical materials are capable of altering the properties of light that passes through them and are essential for a range of photonic applications, including optical data storage, telecommunications, and bio-imaging. The development of organic NLO chromophores with large second-order nonlinearities (high first hyperpolarizability, β) is a major area of research. Derivatives of N-methylfluoren-2-amine have shown significant promise in this field.

A study on chromophores based on the closely related 9,9-dimethyl-9H-fluoren-2-amine core demonstrated a significant enhancement in both the first hyperpolarizability (βHRS) and the intrinsic hyperpolarizability (βint). researchgate.net This was achieved by modulating the conjugation pathway within the molecule.

Design Principles for Enhanced Hyperpolarizability

The design of efficient NLO chromophores typically follows a donor-π-acceptor (D-π-A) motif. In this architecture, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. The N-methylfluoren-2-amine moiety can act as a potent electron donor. Key design principles to enhance the hyperpolarizability in chromophores based on this core include:

Linear Conjugation: Ensuring a "linear" or direct conjugation pathway between the donor and acceptor groups is crucial. This facilitates efficient intramolecular charge transfer upon excitation, which is a key determinant of the NLO response. Chromophores with a linear conjugation have been shown to exhibit significantly higher β values compared to their "nonlinear" counterparts with the same constituent parts. researchgate.net

Strength of Donor and Acceptor Groups: The magnitude of the hyperpolarizability is directly related to the strength of the electron-donating and electron-accepting groups. A stronger donor, like the N-methylfluoren-2-amine, paired with a powerful acceptor, leads to a greater change in dipole moment between the ground and excited states, thus enhancing the NLO effect.

Research has shown that by strategically designing these D-π-A chromophores with a fluoren-2-amine donor, it is possible to achieve high hyperpolarizability values. The table below presents data on the first hyperpolarizability of chromophores based on a similar 9,9-dimethyl-9H-fluoren-2-amine donor, illustrating the impact of the acceptor group and conjugation pathway.

| Chromophore | Donor | Acceptor | First Hyperpolarizability (βHRS in 10⁻³⁰ esu) |

| SS1 | 9,9-dimethyl-9H-fluoren-2-amine | Dicyanovinyl | 1050 |

| SS2 | 9,9-dimethyl-9H-fluoren-2-amine | Tricyanovinyl | 1420 |

| SS3 | 9,9-dimethyl-9H-fluoren-2-amine | Benzothiazole-based acceptor | 1850 |

Data extracted from a study on 9,9-dimethyl-9H-fluoren-2-amine derivatives, which are structurally analogous to N-methylfluoren-2-amine derivatives. researchgate.net

These findings underscore the potential of N-methylfluoren-2-amine as a core component in the design of next-generation NLO materials for advanced photonic applications.

Structure-NLO Property Relationships

The nonlinear optical (NLO) properties of materials are at the forefront of research for applications in optical switching, data storage, and telecommunications. In the realm of organic NLO materials, derivatives of Fluoren-2-amine, particularly those with a donor-π-acceptor (D-π-A) architecture, have garnered significant attention. The relationship between the molecular structure of these compounds and their NLO response, specifically the first hyperpolarizability (β), is a critical area of study for designing molecules with enhanced NLO properties.

The core of these NLO-active molecules is often a π-conjugated system that facilitates intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group. The fluorene moiety serves as an effective and versatile component of this π-bridge. The specific placement of the donor and acceptor groups on the fluorene scaffold has a profound impact on the resulting NLO properties.

Research has demonstrated that modulating the conjugation pathway within the fluorene-based D-π-A framework is a key strategy for enhancing the first hyperpolarizability. A series of studies on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine has shown that a "linear" conjugation path leads to a significant enhancement of both the measured first hyperpolarizability (β_HRS_) and the intrinsic hyperpolarizability (β_int_) compared to counterparts with a "nonlinear" conjugation path, even when the same donor and acceptor groups are used. ogc.co.jpmdpi.com This enhancement is attributed to a more effective ICT in the linear arrangement.

The strength of the donor and acceptor groups also plays a crucial role in tuning the NLO response. For instance, by systematically varying the acceptor group in a series of push-pull chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, researchers have been able to fine-tune the NLO properties. Theoretical and experimental studies have shown that increasing the electron-withdrawing strength of the acceptor group generally leads to a larger first hyperpolarizability, up to a certain point. Beyond an optimal point, extending the π-conjugation or increasing the acceptor strength may lead to a diminished NLO response. vivanls.com

The following table summarizes the relationship between structural modifications and the NLO properties of some illustrative Fluoren-2-amine derivatives.

| Derivative Type | Structural Modification | Effect on NLO Properties | Reference |

| Push-Pull Chromophores | Introduction of various acceptor groups (e.g., cyano, nitro) to the fluorene core with a donor amine group. | Tuning of the first hyperpolarizability (β) based on the electron-withdrawing strength of the acceptor. | arabjchem.org |

| Linearly Conjugated Systems | Placement of donor and acceptor groups to create a linear path of π-conjugation through the fluorene molecule. | Significant enhancement of β_HRS and β_int_ compared to non-linearly conjugated isomers. | ogc.co.jpmdpi.com |

| Extended π-Systems | Lengthening of the π-conjugated bridge connecting the donor and acceptor groups. | Enhancement of NLO response up to a certain conjugation length, beyond which the effect diminishes. | vivanls.com |

Electrochemically Active Materials and Components in Modified Electrodes

While specific research on N-methylfluoren-2-amine in electrochemically active materials is limited, studies on the parent compound, 2-aminofluorene (B1664046), and its derivatives provide insight into the potential of this class of compounds in electrochemical applications. The electropolymerization of fluorene derivatives, particularly those containing amine functionalities, has been shown to produce electroactive polymer films on electrode surfaces.

Fabrication of Chemically Modified Carbon Paste Electrodes

Carbon paste electrodes (CPEs) are a versatile and widely used type of electrode in electroanalysis due to their low cost, ease of fabrication, and renewable surface. The modification of CPEs with electroactive materials can enhance their sensitivity and selectivity for specific analytes.

Electropolymerization: Cycling the potential of a bare carbon paste electrode in a solution containing the N-methylfluoren-2-amine monomer to grow a polymer film in-situ.

Bulk Modification: Incorporating the pre-synthesized polymer of N-methylfluoren-2-amine directly into the carbon paste mixture during its preparation.

The resulting modified electrode would possess the electrochemical properties of the incorporated polymer, which could then be exploited for various applications.

Electrocatalytic Applications in Chemical Analysis

The electroactive nature of polymers derived from fluorene amines suggests their potential for electrocatalytic applications. These modified electrodes could facilitate the oxidation or reduction of target molecules at lower potentials or with higher current responses compared to bare electrodes.

For example, the electropolymerization of 2-aminofluorene has been investigated, and the resulting polymer film exhibits electroactivity. researchgate.net Such films can potentially mediate electron transfer between the electrode and an analyte in solution. While specific electrocatalytic applications for poly(N-methylfluoren-2-amine) have not been detailed in the available literature, the general principles of conducting polymers suggest that it could be used for the detection of various organic and inorganic species. The performance of such an electrode would depend on the stability, conductivity, and catalytic activity of the polymer film.

Polymer Science and Nanocomposite Materials

The fluorene moiety is a valuable building block in polymer science due to its rigid, planar, and aromatic structure, which can impart desirable thermal, mechanical, and optoelectronic properties to polymers. N-methylfluoren-2-amine, as a functionalized fluorene derivative, can be envisioned as a monomer or a component in more complex polymer systems.

Monomers for Conducting and Functional Polymers

N-methylfluoren-2-amine possesses a reactive secondary amine group and an aromatic fluorene core, making it a suitable candidate as a monomer for the synthesis of conducting and functional polymers. The polymerization of aromatic amines can proceed through electrochemical or chemical oxidative coupling to form conjugated polymers.

Polymers derived from fluorene and its amino derivatives are known to be electroactive and can exhibit electrical conductivity upon doping. arabjchem.org The synthesis of poly(2-aminofluorene) via electrochemical polymerization has been reported, yielding a conducting polymer deposit on the electrode surface. researchgate.net It is conceivable that N-methylfluoren-2-amine could undergo a similar polymerization process. The resulting poly(N-methylfluoren-2-amine) would be a conjugated polymer with potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The properties of the resulting polymer, such as its conductivity, solubility, and processability, could be tuned by controlling the polymerization conditions and by further chemical modification of the polymer backbone or the N-methyl group.

Incorporation into Polymer Matrix Composites for Enhanced Performance

The incorporation of fluorene-containing molecules into polymer matrices is a known strategy to enhance the performance of the resulting composite materials. The rigid fluorene structure can improve the thermal stability, mechanical strength, and refractive index of the host polymer.

While specific examples of N-methylfluoren-2-amine being used in polymer matrix composites are not well-documented, the general benefits of fluorene derivatives are well-established. For instance, fluorene-based diamines are used as monomers in the synthesis of high-performance polyimides, which are known for their exceptional thermal stability and mechanical properties.

The addition of N-methylfluoren-2-amine or its derivatives to a polymer matrix could potentially lead to:

Enhanced Thermal Stability: The high thermal stability of the fluorene ring can increase the decomposition temperature of the composite.

Improved Mechanical Properties: The rigidity of the fluorene structure can increase the modulus and strength of the material.

Modified Optical Properties: The high refractive index of fluorene derivatives can be used to tune the optical properties of the composite, which is beneficial for applications in optical plastics and films.

The following table provides a hypothetical overview of the potential enhancements in a polymer matrix upon the incorporation of a fluorene-amine derivative.

| Polymer Matrix | Potential Enhancement | Anticipated Application |

| Epoxy Resin | Increased glass transition temperature (Tg) and thermal stability. | High-performance adhesives and coatings. |

| Polycarbonate | Increased refractive index and hardness. | Optical lenses and films. |

| Polyimide | Enhanced processability and modified dielectric properties. | Advanced electronics and aerospace components. |

Role in Charge Transport and Optical Properties of Polymeric Systems

The incorporation of N-methylfluoren-2-amine derivatives into polymeric systems plays a crucial role in defining their charge transport and optical properties, making them promising materials for various organic electronic applications. The fluorene unit itself provides a rigid, planar, and aromatic structure, which is beneficial for π-electron delocalization along the polymer backbone—a fundamental requirement for efficient charge transport. The addition of the N-methylamino group at the 2-position of the fluorene core further modulates these electronic characteristics.